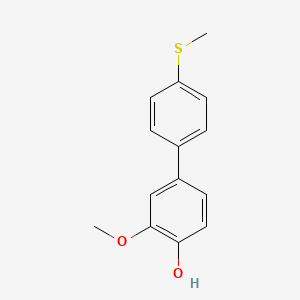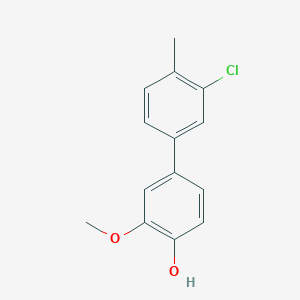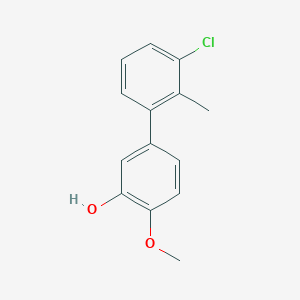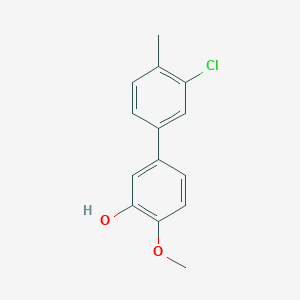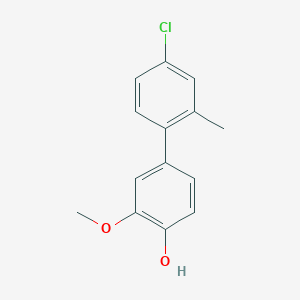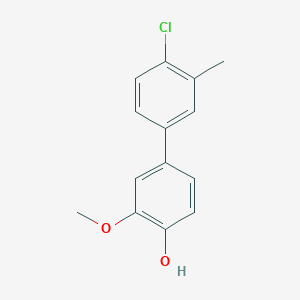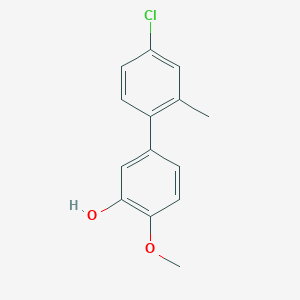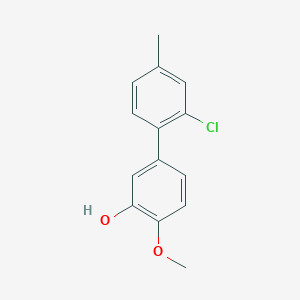
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2MP-95) is a chemical compound belonging to the group of phenols, which are aromatic compounds containing a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. Phenols are known for their wide range of applications, from pharmaceuticals and cosmetics to environmental protection and industrial processes. 5-CMP-2MP-95 is a derivative of the phenol family, and it has a wide range of uses in the laboratory and in industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, resulting in changes in the activity of these molecules. It is also believed that the compound may bind to specific receptors in the body, resulting in changes in the activity of the receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% are not fully understood. However, it is believed that the compound may interact with proteins and enzymes in the body, resulting in changes in their activity. It is also believed that the compound may bind to specific receptors in the body, resulting in changes in the activity of the receptors. Additionally, the compound may have an effect on the body’s immune system, as well as on the body’s metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high purity, its relatively low cost, and its ability to be stored for long periods of time without degradation. However, the compound has some limitations, including its limited solubility in water and its tendency to form precipitates with other compounds. Additionally, it is not very stable in acidic or basic solutions.
Future Directions
For research involving 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% include further studies of its biochemical and physiological effects, as well as studies of its mechanism of action. Additionally, further research could be done into the development of new drugs and treatments based on the compound. Furthermore, further research could be done into the use of the compound in environmental protection and industrial processes. Finally, further research could be done into the development of new methods for synthesizing 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95%.
Synthesis Methods
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is synthesized through a chemical reaction between 2-chloro-4-methylphenol and 2-methoxy-5-chlorophenol. This reaction involves the use of a catalyst, such as sodium hydroxide, and is typically carried out at a temperature of around 80°C. The reaction yields 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% as a white solid, with a purity of 95%.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, particularly in the fields of biochemistry and physiology. It has been used in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of the effects of drugs on the body. It has also been used in studies of the effects of environmental toxins on the body, and in the development of new drugs and treatments.
properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-5-11(12(15)7-9)10-4-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCGCUOHSJLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685591 |
Source


|
| Record name | 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261954-97-5 |
Source


|
| Record name | 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


